molecular formula C23H26N2O4 B1147078 Brucine dihydrate CAS No. 145428-94-0

Brucine dihydrate

Cat. No.: B1147078
CAS No.: 145428-94-0
M. Wt: 394.5 g/mol
InChI Key: RRKTZKIUPZVBMF-IBTVXLQLSA-N
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Description

Brucine dihydrate (C₂₃H₂₆N₂O₄·2H₂O) is a crystalline hydrate of brucine, a dimethoxylated strychnine analog isolated from Strychnos nux-vomica seeds. It is characterized by two water molecules incorporated into its crystal lattice, forming a channel hydrate structure . This compound (HyA) has a melting point of 176–178°C, a molecular weight of 466.53 g/mol, and is used in chiral resolution due to its enantioselective properties . Its crystal structure (CSD code: CIKDOQ) consists of two independent brucine molecules and four water molecules in the asymmetric unit, stabilized by O–H⋯O/N hydrogen bonds and van der Waals interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Brucine dihydrate can be synthesized by stirring a suspension of brucine in water at temperatures between 40 and 50°C for one day . This method ensures the formation of the dihydrate form of brucine.

Industrial Production Methods

Industrial production of this compound typically involves extraction from the seeds of Strychnos nux-vomica. The seeds are processed to isolate brucine, which is then hydrated to form this compound. The process involves multiple steps, including solvent extraction, purification, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Brucine dihydrate undergoes various chemical reactions, including:

    Oxidation: Brucine can be oxidized to form brucine N-oxide.

    Reduction: Reduction reactions can convert brucine to its reduced forms.

    Substitution: Brucine can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include brucine N-oxide, reduced brucine derivatives, and various substituted brucine compounds .

Scientific Research Applications

Pharmacological Applications

Brucine exhibits various pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects. Its utility in clinical settings is notable yet constrained by its toxicity.

Anti-Tumor Effects

Brucine has demonstrated promising anti-cancer properties across several studies:

  • Hepatocellular Carcinoma : Brucine inhibited the proliferation of HepG2 cells by regulating calcium concentration and mitochondrial depolarization .
  • Breast Cancer : In a nude mouse model, brucine reduced tumor angiogenesis and growth by down-regulating vascular endothelial growth factor (VEGF) expression .
  • Colorectal Cancer : It inhibited the growth and migration of LoVo cells through the Wnt/β-catenin signaling pathway .

Analgesic and Anti-Inflammatory Effects

Brucine's analgesic properties are well-documented in traditional Chinese medicine:

  • Studies have shown that brucine significantly reduces pain in acute pain models and inhibits inflammatory responses in carrageenan-induced paw swelling experiments .
  • A novel gel system for brucine delivery effectively alleviated symptoms of rheumatoid arthritis without systemic toxicity .

Material Science Applications

Brucine dihydrate has been explored for its potential in material science, particularly in nonlinear optical (NLO) applications.

Nonlinear Optical Properties

Brucine has been identified as a candidate for NLO materials due to its unique crystal structure:

  • It has been utilized to synthesize new crystals that exhibit efficient NLO properties, making it a promising material for photonic applications .

Biochemical Applications

Brucine's interaction with DNA and its cytotoxic effects have been subjects of research:

  • Studies have shown that brucine interacts with DNA, leading to cytotoxic effects against various cell lines, which is crucial for understanding its potential therapeutic uses and safety profiles .

Toxicity and Safety Considerations

Despite its therapeutic potential, brucine's toxicity limits its clinical applications:

  • Central nervous system toxicity has been a significant concern, necessitating ongoing research to mitigate these effects while harnessing its pharmacological benefits .

Data Tables

Application Area Effects Study Reference
Anti-TumorInhibits cancer cell proliferation
AnalgesicReduces pain responses
NLO MaterialExhibits efficient NLO properties
CytotoxicityInteracts with DNA leading to cell death

Case Studies

  • Breast Cancer Model : Research indicated that brucine significantly inhibited bone metastasis in breast cancer models by affecting tumor microenvironment factors like VEGF .
  • Rheumatoid Arthritis Treatment : A study demonstrated that a gel permeable system for brucine effectively reduced inflammation without systemic side effects, showcasing its potential for localized therapies .

Comparison with Similar Compounds

Brucine Dihydrate vs. Strychnine Anhydrate

Parameter This compound (HyA) Strychnine Anhydrate
Chemical Structure C₂₃H₂₆N₂O₄·2H₂O (dimethoxy-strychnidin-10-one) C₂₁H₂₂N₂O₂ (strychnidin-10-one)
Hydration Behavior Forms stable di-, tetra-, and variable hydrates No known hydrates; only anhydrate exists
Packing Index Lower (due to bulky -OCH₃ groups) Higher (efficient molecular packing)
Hydrogen Bonding 6 acceptors, 0 donors; relies on water for H-bonds 4 acceptors, 1 donor; self-sufficient
Stability Stable at RH ≥ 40% at 25°C; dehydrates to HyAdehy at RH < 40% Stable anhydrate under all conditions
Applications Chiral resolution Limited due to toxicity and poor solubility

This compound vs. Brucine Anhydrate (AH)

Parameter This compound (HyA) Brucine Anhydrate (AH)
Water Content 2 H₂O molecules 0 H₂O molecules
Crystal Stability Thermodynamically stable at RH ≥ 40% Most stable at RH < 40%
Packing Efficiency Lower density due to water channels Higher density (no void spaces)
Dehydration Behavior Reversible to HyAdehy; no structural collapse Irreversible; no hydration under ambient conditions

This compound vs. Other Brucine Hydrates

Hydrate Form HyA (Dihydrate) HyB (Tetrahydrate) HyC (3.86-Hydrate)
Stoichiometry Fixed 2 H₂O Fixed 4 H₂O Variable (3.65–3.85 H₂O)
Stability Range RH ≥ 40% at 25°C Metastable; collapses to amorphous phase upon dehydration RH ≥ 55% at 25°C
Crystal Structure Channel hydrate Isolated hydrate Channel hydrate
Reversibility Reversible dehydration Irreversible dehydration Dehydrates to AH

This compound vs. Solvates

Brucine forms solvates with acetone, 2-propanol, and other organic solvents. Unlike the dihydrate, these solvates exhibit:

  • Packing Differences: Acetone solvate adopts pillar-like packing, while 2-propanol dihydrate forms monolayer sheets similar to HyA .
  • Stability : Solvates are less stable than hydrates under humid conditions due to weaker solvent-host interactions .

Key Research Findings

Hydration Mechanism : Brucine’s -OCH₃ groups reduce packing efficiency, creating voids filled by water. This stabilizes the lattice via O–H⋯O bonds, unlike strychnine, which packs efficiently without water .

Computational Insights : Predicting HyA’s structure required 1,000+ insertion attempts and MD simulations, achieving a 0.24 Å deviation from experimental water positions .

Thermodynamic Behavior : HyA’s stability is RH-dependent. At 25°C, it dehydrates isomorphically to HyAdehy below 40% RH but rehydrates upon moisture exposure .

Biological Activity

Brucine dihydrate, derived from the seeds of Strychnos nux-vomica, is a notable indole alkaloid with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Brucine (C23_{23}H26_{26}N2_2O4_4) is a weak alkaline compound that exhibits a crystalline structure. The dihydrate form indicates that it contains two molecules of water per molecule of brucine, which affects its solubility and stability under various environmental conditions .

Pharmacological Activities

Brucine's biological activity encompasses a wide range of effects:

  • Antitumor Activity : Brucine has demonstrated the ability to inhibit tumor cell proliferation. For example, it induces apoptosis in human colorectal cancer cells (SW480) by inhibiting the IL-6/STAT3 signaling pathway, leading to reduced cell viability and increased apoptosis markers such as Bax and Bcl-2 .
  • Analgesic Effects : Studies have shown that brucine can modulate pain responses. In animal models, it effectively reduced pain induced by nociceptive stimuli, suggesting its potential as an analgesic agent .
  • Cardiovascular Effects : Research indicates that brucine affects cardiac function by blocking calcium channels in myocardial tissues, which may lead to negative inotropic effects and reduced myocardial oxygen consumption .

Brucine's mechanisms of action involve several pathways:

  • Apoptosis Induction : Brucine promotes apoptosis in various cancer cell lines through different signaling pathways. For instance, it has been shown to activate c-Jun N-terminal kinase (JNK) signaling, leading to increased phosphorylation of c-Jun and subsequent apoptosis in myeloma cells (U266) .
  • Glycine Receptor Antagonism : Brucine acts as an antagonist at glycine receptors, which may contribute to its effects on alcohol consumption. In rat models, it significantly decreased ethanol intake without affecting overall fluid consumption .

Case Studies

Several studies highlight the biological activity of this compound:

  • Antitumor Study : A study involving U251 glioma cells demonstrated that brucine reduced Bcl-2 expression while increasing Bax levels, leading to enhanced apoptosis and inhibited tumor growth in xenograft models .
  • Pain Modulation : In a carrageenan-induced paw swelling model, brucine administration significantly decreased prostaglandin E2 levels at the inflammation site, indicating its role in modulating inflammatory pain responses .
  • Alcohol Consumption : A behavioral study showed that brucine effectively suppressed alcohol intake in rats over multiple days, suggesting its potential use in treating alcohol dependence .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Model/Study Outcome
AntitumorInhibition of IL-6/STAT3 pathwaySW480 colorectal cancer cellsInduced apoptosis; reduced cell viability
AnalgesicModulation of nociceptive pathwaysRat pain modelsSignificant reduction in pain responses
CardiovascularCalcium channel blockadeGuinea pig myocardial tissueNegative inotropic effect; reduced oxygen consumption
Alcohol ConsumptionGlycine receptor antagonismRat ethanol drinking paradigmDecreased ethanol intake

Toxicology Considerations

Despite its therapeutic potential, brucine poses toxicity risks. Its central nervous system effects can limit clinical applications. Careful consideration of dosage and monitoring for adverse effects are essential during any therapeutic use .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing brucine dihydrate in laboratory settings?

This compound synthesis typically involves recrystallization from aqueous solutions under controlled humidity (RH). A validated method involves refluxing brucine free base with oxalic acid dihydrate in a 50% ethanol/water solution, followed by slow evaporation at room temperature to obtain phase-pure crystals . Key parameters include:

  • Stoichiometric ratios : 1:1 molar ratio of brucine to oxalic acid.
  • Solvent selection : Ethanol-water mixtures optimize solubility and hydrate stability.
  • Crystallization conditions : Maintain RH >60% to prevent dehydration to anhydrous forms .

Table 1: Synthesis Parameters

ParameterOptimal ConditionReference
Solvent System50% ethanol/water
TemperatureRoom temperature (20–25°C)
RH Control>60%

Q. Basic: How can researchers distinguish this compound from other hydrate polymorphs (e.g., tetrahydrate)?

Characterization requires multi-technique validation:

  • X-ray diffraction (XRD) : Compare experimental patterns with known structures (e.g., HyA dihydrate: CIKDOQ; HyB tetrahydrate: ZZZPRW01) .
  • Thermogravimetric analysis (TGA) : Dihydrate shows ~7.2% weight loss (2 H₂O molecules) at 50–100°C, while tetrahydrate loses ~14.4% .
  • Dynamic vapor sorption (DVS) : Monitor hydration/dehydration transitions under controlled RH (e.g., HyA is stable at 40–70% RH) .

Note : Always report crystal structure data in Supporting Information per journal guidelines (e.g., Beilstein Journal protocols) .

Q. Advanced: How should researchers address contradictions in reported hydrate stability data across studies?

Discrepancies often arise from uncontrolled RH/temperature during experiments. To resolve this:

Standardize conditions : Use DVS to map phase transitions under specific RH/temperature profiles .

Validate purity : Combine XRD and solid-state NMR to confirm absence of mixed phases.

Replicate literature methods : Note deviations in solvent ratios or crystallization rates that may favor metastable forms .

Example : Some studies report HyC (3.86-hydrate) as metastable, but phase-pure samples require RH >80% and temperatures <15°C .

Q. Advanced: What computational methods predict this compound’s stability relative to other solvates?

Crystal energy landscape (CEL) analysis identifies low-energy polymorphs. For brucine:

  • Force fields : Use atom-atom potentials (e.g., PIXEL) to model van der Waals and electrostatic interactions .
  • Hydrogen-bond networks : Simulate water occupancy in crystal voids; dihydrate’s stability correlates with O–H···O interactions between water and methoxy groups .

Table 2: Key Interactions in Brucine Hydrates

Hydrate FormPrimary InteractionsEnergy (kJ/mol)
DihydrateBrucine O–H₂O (2.8 Å), H₂O–H₂O (2.6 Å)-45.2
TetrahydrateH₂O–H₂O chain networks-38.7

Q. Advanced: How to design pharmacological studies on this compound’s anticancer mechanisms while addressing toxicity?

Experimental design considerations :

  • In vitro models : Use MDA-MB-231 or MCF-7 breast cancer lines with IC₅₀ dosing (e.g., 50–100 μM) .
  • Toxicity mitigation : Co-administer with detoxifying agents (e.g., glycyrrhizin) and monitor apoptosis via caspase-3 assays .
  • Controls : Compare anhydrous brucine to dihydrate to isolate hydration effects on bioavailability.

Ethical compliance : Obtain institutional approval for cell line use and adhere to statistical guidelines (e.g., ANOVA with post-hoc tests) .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : N95 masks, nitrile gloves, and eye protection to prevent inhalation/contact .
  • First aid : Immediate rinsing with water for skin/eye exposure; avoid inducing vomiting if ingested .
  • Storage : Airtight containers with desiccants to prevent hydrate degradation .

Q. Advanced: What methodologies resolve enantiomeric mixtures using this compound in chiral chemistry?

Brucine’s stereospecificity enables chiral resolution via:

  • Co-crystallization : Form diastereomeric salts with racemic acids (e.g., 3-nitrophthalic acid) and isolate via differential solubility .
  • HPLC : Use brucine-derived chiral stationary phases; optimize mobile phase pH (6.5–7.5) to enhance enantiomer separation .

Properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
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InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21-,22-,23+/m0/s1
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InChI Key

RRKTZKIUPZVBMF-IBTVXLQLSA-N
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Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC
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Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC
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Molecular Formula

C23H26N2O4
Record name BRUCINE
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DSSTOX Substance ID

DTXSID2024662
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Molecular Weight

394.5 g/mol
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Physical Description

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion., Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.
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Boiling Point

470 °C
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Solubility

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/, Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/, Slightly soluble in ethyl ether and benzene; very soluble in ethanol., Slightly sol in water, ether, glycerin and ethyl acetate., Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate., In water, 3.2X10+3 mg/l @ 15 °C, Solubility in water: poor
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Density

greater than 1 at 68 °F (USCG, 1999)
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Color/Form

Needles from acetone + water, COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER, White, crystalline alkaloid, Colorless prisms (from ethanol/water)

CAS No.

357-57-3, 145428-94-0, 5892-11-5
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Melting Point

352 °F (NTP, 1992), 178 °C
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BRUCINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/307
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BRUCINE, ANHYDROUS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1017
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

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